molecular formula C18H17ClO7 B12428499 Hirsutidin chloride-d3

Hirsutidin chloride-d3

Cat. No.: B12428499
M. Wt: 383.8 g/mol
InChI Key: BWNSFYNNVUCDDV-NIIDSAIPSA-N
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Description

Hirsutidin chloride-d3 is a deuterated form of hirsutidin chloride, an O-methylated anthocyanidin. Anthocyanidins are a type of flavonoid pigment found in plants, responsible for the red, purple, and blue colors in many fruits and flowers. . The deuterated form, this compound, is used in scientific research to study the metabolic pathways and stability of hirsutidin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hirsutidin chloride-d3 involves the incorporation of deuterium atoms into the hirsutidin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the methylation of anthocyanidin precursors in the presence of deuterated methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Hirsutidin chloride-d3, like other anthocyanidins, can undergo various chemical reactions, including:

    Oxidation: Hirsutidin can be oxidized to form quinonoid intermediates.

    Reduction: Reduction reactions can convert hirsutidin to its leucoanthocyanidin form.

    Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like diazonium salts or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid compounds, while reduction can yield leucoanthocyanidins.

Scientific Research Applications

Hirsutidin chloride-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hirsutidin chloride-d3 involves its interaction with various molecular targets and pathways. Hirsutidin has been shown to exert antioxidant effects by scavenging free radicals and reducing oxidative stress. It also modulates the activity of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione transferase . Additionally, hirsutidin can inhibit inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta.

Comparison with Similar Compounds

Hirsutidin chloride-d3 can be compared with other O-methylated anthocyanidins, such as:

    Malvidin: Another O-methylated anthocyanidin found in grapes and red wine.

    Peonidin: Found in cranberries and cherries, known for its antioxidant properties.

    Petunidin: Present in blueberries and blackcurrants, also exhibits antioxidant activity.

Hirsutidin is unique due to its specific methylation pattern and its presence in Catharanthus roseus. This uniqueness contributes to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C18H17ClO7

Molecular Weight

383.8 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trideuteriomethoxy)chromenylium-3,5-diol;chloride

InChI

InChI=1S/C18H16O7.ClH/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3;/h4-8H,1-3H3,(H2-,19,20,21);1H/i1D3;

InChI Key

BWNSFYNNVUCDDV-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-]

Canonical SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-]

Origin of Product

United States

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